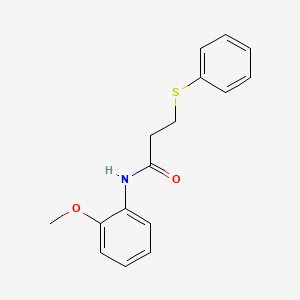
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as CTZ, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. CTZ is a thiazole derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cell growth and survival. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation and oxidative stress in the brain. Additionally, 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to modulate the immune response, regulating the production of cytokines and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has several advantages for laboratory experiments, including its high solubility in water and its ability to penetrate the blood-brain barrier. However, 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, including the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis and dosage, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in human clinical trials.
Synthesemethoden
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one can be synthesized through a multi-step process involving the reaction of cyclohexanone with thiosemicarbazide, followed by cyclization and morpholine substitution. The synthesis of 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been extensively studied, and various modifications to the process have been proposed to improve its efficiency and yield.
Wissenschaftliche Forschungsanwendungen
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been investigated for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. Studies have shown that 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has also been shown to have neuroprotective effects, reducing inflammation and oxidative stress in the brain. Additionally, 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been investigated for its potential use as an immunomodulatory agent, regulating the immune response and reducing inflammation.
Eigenschaften
IUPAC Name |
5-cyclohexylidene-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-12-11(10-4-2-1-3-5-10)18-13(14-12)15-6-8-17-9-7-15/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSZHMULRQQFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C(=O)N=C(S2)N3CCOCC3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)


![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)

![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)


![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)

![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)